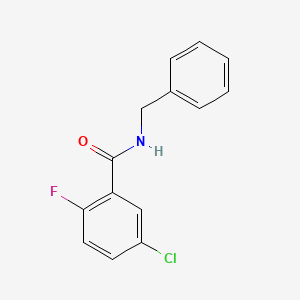

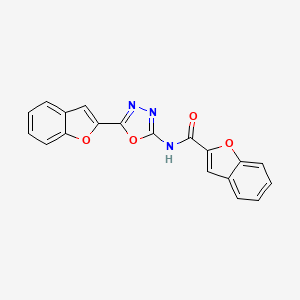

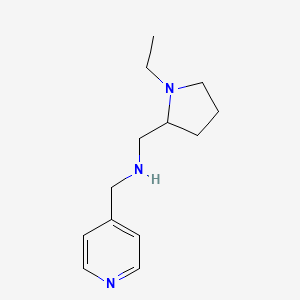

![molecular formula C25H17N3O6S B2817808 ethyl 4-oxo-5-(2-oxo-2H-chromene-3-carboxamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-76-7](/img/structure/B2817808.png)

ethyl 4-oxo-5-(2-oxo-2H-chromene-3-carboxamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds often involves multi-component reactions . For instance, the synthesis of functionalized chromeno[4,3-b]pyridine derivatives involves a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines . This synthesis is carried out under catalyst-free conditions in an environmentally friendly medium (ethanol–water, 3:1 v/v) .科学的研究の応用

Synthesis and Biological Evaluation of Coumarin Derivatives Containing Thiazolidin-4-one Ring

The synthesis of a series of 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide derivatives was detailed, utilizing ethyl 2-oxo-2H-chromene-3-carboxylate as a key intermediate. This synthesis pathway includes the preparation of Schiff’s bases and their subsequent reaction to form compounds with potential antibacterial activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli (C. K. Ramaganesh, Y. Bodke, K. Venkatesh, 2010).

Pyridazine Derivatives Synthesis and Reactions

Ethyl 5-amino-3,4-diphenyl-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate and its furo[2,3-c]pyridazine analogs were synthesized from 4-cyano-5,6-diphenyl-3(2H)-pyridazinone. The study explores the cyclization of these compounds to form pyridazino[4',3':4,5]pyrrolo[3,2-d]oxazin-4(5H)-one derivatives, indicating the versatility of pyridazine derivatives in synthesizing heterocyclic compounds (A. Deeb, B. Bayoumy, Fathy Yasine, R. Fikry, 1992).

Heterocycles from Ethyl 5-Amino-3,4-Diphenylthieno[2,3-c]pyridazine-6-carboxylate

This study focuses on the synthesis of various heterocycles from ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate, showcasing the chemical flexibility of thieno[2,3-c]pyridazine derivatives in generating novel heterocyclic compounds with potential application in medicinal chemistry (A. Deeb, M. El-Abbasy, 2006).

Synthesis of Pyrrolo〔1,2-c〕pyrimidone, Thiazolo〔3,4-c〕pyrimidone, and Pyrimido〔4,5-d〕pyridazine Derivatives

The study describes the use of ethyl 6-bromomethyl-2-oxo-4-phenyl-l,2,3,4-tetrahydropyrimidine-5-carboxylate as a precursor for the synthesis of novel pyrimidine, pyrimido[4,5-d]pyridazine, pyrrolo[1,2-c]pyrimidone, and thiazolo[3,4-c]pyrimidone derivatives, expanding the library of available heterocyclic compounds for research and development (N. A. Kheder, Y. Mabkhot, A. Farag, 2009).

Synthesis of 3-(5-(Arylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-ones and Related Compounds

This research outlines the synthesis of 2-oxo-2H-chromene-3-carbohydrazide derivatives through the condensation of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. The subsequent treatment with substituted phenyl isothiocyanates led to the formation of compounds containing a 1,2,4-triazole ring, demonstrating the chemical versatility and potential pharmacological applications of 2H-chromen-2-one derivatives (A. Saeed, Aliya Ibrar, 2011).

将来の方向性

Given the potential biological activities of compounds with similar structures, this compound could be a promising area for future research . Further studies could focus on elucidating its mechanism of action, optimizing its synthesis, and assessing its safety and efficacy for potential applications in medicine or other fields.

特性

IUPAC Name |

ethyl 4-oxo-5-[(2-oxochromene-3-carbonyl)amino]-3-phenylthieno[3,4-d]pyridazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17N3O6S/c1-2-33-25(32)20-17-13-35-22(19(17)23(30)28(27-20)15-9-4-3-5-10-15)26-21(29)16-12-14-8-6-7-11-18(14)34-24(16)31/h3-13H,2H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVILFNUMMADCIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC4=CC=CC=C4OC3=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

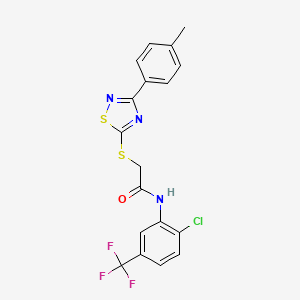

![N-(3-chloro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2817728.png)

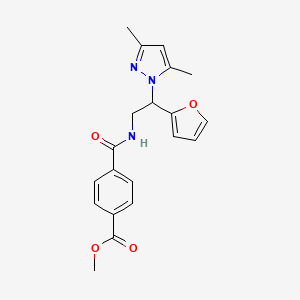

![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde](/img/structure/B2817734.png)

amine](/img/structure/B2817739.png)

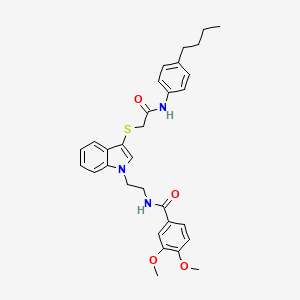

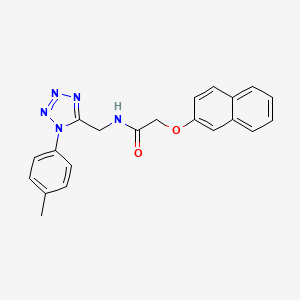

![2-(benzo[d]isoxazol-3-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2817740.png)

![2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B2817741.png)